molecular formula C13H16ClNO2 B13545457 2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride

2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride

Cat. No.: B13545457
M. Wt: 253.72 g/mol
InChI Key: JWTZVLWBDXSCON-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride typically involves the construction of the benzofuran ring followed by the introduction of the morpholine moiety. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then reduced to the corresponding amine, which is further reacted with 5-methylmorpholine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of bacterial growth, reduction of oxidative stress, and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects multiple signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride stands out due to its unique combination of the benzofuran and morpholine moieties, which confer distinct biological activities and potential therapeutic applications. Its specific structure allows for targeted interactions with molecular pathways that are not as pronounced in other similar compounds .

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

2-(1-benzofuran-5-yl)-5-methylmorpholine;hydrochloride

InChI

InChI=1S/C13H15NO2.ClH/c1-9-8-16-13(7-14-9)10-2-3-12-11(6-10)4-5-15-12;/h2-6,9,13-14H,7-8H2,1H3;1H

InChI Key

JWTZVLWBDXSCON-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1)C2=CC3=C(C=C2)OC=C3.Cl

Origin of Product

United States

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